molecular formula C19H13ClN2O5 B10877066 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate

Cat. No.: B10877066
M. Wt: 384.8 g/mol
InChI Key: HWVGWUZZLYYAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, a nitrophenyl group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: Formation of the oxoethyl group through acylation.

    Quinoline Formation: Construction of the quinoline ring system.

    Chlorination: Introduction of the chloro substituent.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, Lewis acids for Friedel-Crafts reactions, and appropriate solvents and temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The chloro substituent can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted quinoline derivatives.

Scientific Research Applications

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE: vs. : The bromo derivative may exhibit different reactivity and biological activity.

    2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE: vs. : The amino derivative may have different pharmacological properties.

Uniqueness

The uniqueness of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H13ClN2O5

Molecular Weight

384.8 g/mol

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-chloroquinoline-4-carboxylate

InChI

InChI=1S/C19H13ClN2O5/c1-11-6-7-12(8-16(11)22(25)26)17(23)10-27-19(24)14-9-18(20)21-15-5-3-2-4-13(14)15/h2-9H,10H2,1H3

InChI Key

HWVGWUZZLYYAMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.